molecular formula C10H15N3O B1603182 (6-Morpholinopyrid-2-yl)methylamine CAS No. 868755-52-6

(6-Morpholinopyrid-2-yl)methylamine

Cat. No. B1603182
M. Wt: 193.25 g/mol
InChI Key: JRKWUCQBVPZBBP-UHFFFAOYSA-N
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Description

(6-Morpholinopyrid-2-yl)methylamine is a heterocyclic organic compound. It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular formula of (6-Morpholinopyrid-2-yl)methylamine is C10H15N3O . It has an average mass of 193.246 Da and a monoisotopic mass of 193.121506 Da .


Physical And Chemical Properties Analysis

The molecular weight of (6-Morpholinopyrid-2-yl)methylamine is 193.25 g/mol . The density is 1.164g/cm3, and it has a boiling point of 136ºC .

Scientific Research Applications

Synthesis and Chemical Applications

  • Efficient Synthesis for Potent Agonists : An efficient synthesis route for creating potent antimicrobials, including arecoline derivatives, was developed utilizing a compound structurally related to (6-Morpholinopyrid-2-yl)methylamine. This synthesis involved bromination and cyclization steps, highlighting its potential in medicinal chemistry (Kumar, Sadashiva, & Rangappa, 2007).

  • Molecular Design and Biological Activity : Research into enamine derivatives of natural compounds like lapachol, utilizing morpholine, has shown potential biological activities against various targets. This underscores the role of morpholine derivatives in the design of bioactive molecules (Oliveira et al., 2002).

  • Advancements in Phosphorodiamidate Morpholino Oligonucleotides (PMOs) : The development of PMOs using morpholine illustrates the chemical's utility in genetic research and therapy. The synthesis of PMOs demonstrated increased thermal stability with complementary DNA or RNA, showcasing the application of morpholine in developing therapeutic oligonucleotides (Paul & Caruthers, 2016).

Environmental and Analytical Chemistry

  • Atmospheric Particle Analysis : A study on the size distribution and concentration of amines in atmospheric particles in urban Guangzhou identified morpholine among other amines. This research provides insight into the environmental presence and impact of such compounds, contributing to our understanding of secondary organic aerosols and pollution remediation strategies (Liu et al., 2017).

Catalysis and Material Science

  • Catalysis and Reaction Mechanisms : The application of morpholine in catalysis, as demonstrated in the ruthenium-catalyzed hydroamination of vinylarenes, shows the potential of morpholine derivatives in facilitating chemical reactions, thus expanding the toolbox for synthetic chemists (Utsunomiya & Hartwig, 2003).

  • Hybrid Materials Synthesis : The role of morpholine in directing the formation of inorganic-organic hybrid materials, as seen in the synthesis of hybrid selenidostannates, illustrates its utility in material science for creating compounds with combined optical properties of organic and inorganic components (Liu et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes severe skin burns and eye damage . In case of contact, immediate medical attention is required. Contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of ingestion, do not induce vomiting and seek immediate medical attention .

properties

IUPAC Name

(6-morpholin-4-ylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13/h1-3H,4-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKWUCQBVPZBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594498
Record name 1-[6-(Morpholin-4-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Morpholinopyrid-2-yl)methylamine

CAS RN

868755-52-6
Record name 1-[6-(Morpholin-4-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(morpholin-4-yl)pyridin-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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